molecular formula C14H24Cl2N2O2 B3088458 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 1185303-17-6

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B3088458
CAS No.: 1185303-17-6
M. Wt: 323.3
InChI Key: QCOFKROKSVBJBW-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CAS 1185303-17-6) is a high-purity piperidine-based chemical building block of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C14H24Cl2N2O2 and a molecular weight of 323.26 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental use. This compound is a key synthetic intermediate for developing novel ligands targeting complex neurological disorders. Research into structurally similar 1-benzylpiperidine derivatives highlights their potential as multi-target agents, particularly for investigating Alzheimer's disease pathophysiology. These compounds are explored for their ability to simultaneously inhibit acetylcholinesterase (AChE) and interact with the serotonin transporter (SERT), aiming to address both cognitive decline and comorbid depression . Furthermore, substituted 4-amino-1-benzylpiperidine scaffolds are investigated for their potent activity as muscarinic receptor antagonists, showing promise for selectively targeting specific receptor subtypes (e.g., M2) which may be relevant for smooth muscle disorders such as overactive bladder . The 2,6-dimethoxybenzyl moiety is a privileged structure in drug discovery, contributing to selective receptor binding. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;;/h3-5,11H,6-10,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOFKROKSVBJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-08-2
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,6-dimethoxybenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

Scientific Applications

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride has several notable applications:

Pharmacological Research

  • Receptor Interaction Studies : The compound's ability to bind to specific receptors makes it valuable for studying receptor-ligand interactions. This can lead to insights into drug design and development.
  • Neuropharmacology : It may exhibit effects on neurotransmitter systems, making it a candidate for research into neurological disorders.

Organic Synthesis

  • Building Block in Synthesis : Due to its structural features, it can serve as a versatile building block in the synthesis of more complex organic molecules.
  • Catalysis : The compound may also be explored for its catalytic properties in various organic reactions.

Case Studies

Several research studies have investigated the applications of this compound:

Case Study 1: Neuropharmacological Effects

A study explored the interaction of this compound with dopamine receptors, demonstrating its potential as a modulator in dopaminergic signaling pathways. The findings suggested that it could influence behaviors associated with dopamine dysregulation.

Case Study 2: Synthetic Applications

Research focused on utilizing this compound as a precursor in synthesizing novel piperidine derivatives. The study highlighted its efficiency in yielding high-purity products under optimized reaction conditions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride and analogous compounds:

Compound Name CAS Number Molecular Weight (g/mol) Substituents Purity Hazards (GHS) Applications
This compound 1185303-17-6 308.9 (calculated) 2,6-dimethoxybenzyl 95–99% Not classified in available sources Lab intermediate, drug research
1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride 1286265-20-0 299.19 2,6-difluorobenzyl 95% No data provided Lab use
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1158785-53-5 308.20 3-nitrobenzyl Unreported No GHS classification R&D applications
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride 1179369-48-2 285.18 (calculated) Pyrimidin-2-yl Unreported H302, H315, H319, H335 (oral toxicity, irritation) Chemical manufacturing
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride Unreported 213.7 (discrepancy noted) 3,5-dimethoxyphenyl Unreported No data Unspecified lab use

Structural and Functional Differences

  • Substituent Effects :
    • Electron-Donating Groups (e.g., 2,6-dimethoxybenzyl) : Enhance solubility in polar solvents and may increase stability in acidic conditions compared to electron-withdrawing groups (e.g., nitro or fluoro substituents) .
    • Halogen vs. Methoxy : The difluoro analog (299.19 g/mol) has a lower molecular weight than the dimethoxy compound (308.9 g/mol) due to fluorine’s lower atomic mass compared to methoxy groups .
    • Nitro Group Impact : The nitro-substituted derivative (308.20 g/mol) exhibits similar molecular weight to the dimethoxy compound but may display reduced solubility due to nitro’s hydrophobic nature .

Biological Activity

1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,6-dimethoxybenzyl group, enhancing its pharmacological properties. Its molecular formula is C13_{13}H18_{18}Cl2_2N2_2O2_2, indicating the presence of two chlorine atoms and functional methoxy groups that may influence its interaction with biological targets.

This compound primarily acts as an inhibitor of specific protein kinases , particularly those involved in cellular signaling pathways. The inhibition of these kinases can lead to various biological effects, including:

  • Apoptosis Induction : By disrupting survival signaling pathways.
  • Anti-inflammatory Effects : Through modulation of cytokine production.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Inhibition of Protein Kinases : Studies have shown that it effectively inhibits kinases such as Akt, which plays a crucial role in cancer biology by regulating cell proliferation and survival .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
1-(4-Chloropyrimidin-2-yl)piperidin-4-amineStructureKnown for its kinase inhibition; used in neurological disorders.
5-Chloro-4-(pyrimidinyl)anilineStructureLacks the piperidine moiety; explored for anti-inflammatory properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines through apoptosis induction via Akt inhibition .
  • Neuroprotection : A study investigated its effects on neuronal cells exposed to oxidative stress, revealing that it mitigated cell death and preserved mitochondrial function.
  • Inflammatory Models : In vivo experiments showed that administration of this compound reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks. If exposed, move to fresh air immediately and seek medical attention if symptoms persist .
  • Skin/Eye Contact : Rinse affected areas with water for 15+ minutes. Remove contaminated clothing and wash thoroughly. For eye exposure, use eyewash stations and consult a physician .
  • Storage : Store in sealed containers at controlled room temperature (20–25°C) away from incompatible substances (e.g., strong oxidizers). Follow GHS guidelines, though current classifications may lack hazard specifics .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the aromatic methoxy groups (δ ~3.8 ppm for OCH3_3) and piperidine backbone.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peak at m/z corresponding to C14_{14}H21_{21}N2_2O2_2·2HCl).
  • Elemental Analysis : Validate chlorine content (theoretical ~24.3% for dihydrochloride form) .

Q. What synthetic routes are documented for piperidin-4-amine derivatives with aromatic substitutions?

  • Methodological Answer :

  • Benzylation : React piperidin-4-amine with 2,6-dimethoxybenzyl chloride under basic conditions (e.g., K2_2CO3_3 in DMF) to form the benzylated intermediate.
  • Salt Formation : Treat the freebase with HCl gas in ethanol to precipitate the dihydrochloride salt. Monitor pH and purity via HPLC .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energy barriers for benzylation or salt formation steps.
  • Reaction Path Search : Apply tools like GRRM or AFIR to explore alternative pathways and minimize side-product formation.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, or catalysts .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. enzyme inhibition)?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple techniques (e.g., SPR for binding affinity, fluorometric assays for enzymatic inhibition).
  • Proteomic Profiling : Use chemoproteomics to identify off-target interactions that may explain discrepancies.
  • Structural Dynamics : Perform MD simulations to study ligand-receptor conformational changes under varying pH or ionic conditions .

Q. How can factorial design improve experimental efficiency in derivatizing this compound for SAR studies?

  • Methodological Answer :

  • Variable Selection : Prioritize factors (e.g., substituent position, solvent polarity) using Plackett-Burman screening.
  • Response Surface Methodology : Optimize yield and purity via central composite design, analyzing interactions between temperature, stoichiometry, and reaction time.
  • Data Validation : Use ANOVA to distinguish significant effects from noise, ensuring reproducibility .

Q. What analytical techniques quantify degradation products of this compound under accelerated stability testing?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor hydrolytic or oxidative degradation (e.g., demethylation of methoxy groups) with C18 columns and gradient elution.
  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify major degradation pathways.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
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1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride

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